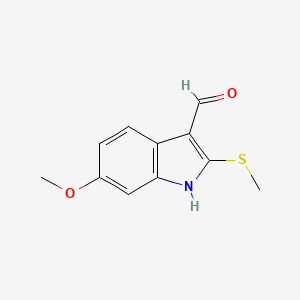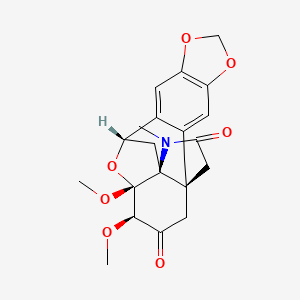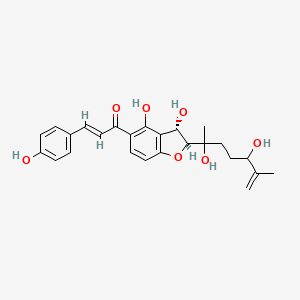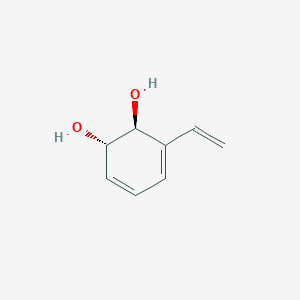![molecular formula C13H17Br2N3O3 B1265284 N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide](/img/structure/B1265284.png)
N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Moloka'Iakitamide is a natural product found in Pseudoceratina arabica with data available.
科学的研究の応用
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are used for the degradation of recalcitrant compounds in the environment. These processes generate different kinetics, mechanisms, and by-products when treating various compounds from aqueous mediums. The efficacy of AOPs, including their potential application to compounds related to N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide, lies in their ability to break down complex chemicals into less harmful by-products, thereby mitigating environmental pollution (Qutob et al., 2022).
Acrylamide in Processed Foods
The presence of acrylamide, a potentially neurotoxic and carcinogenic compound, in processed foods has garnered significant attention. Given the structural similarity to acrylamide, research on N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide could focus on its formation, occurrence, and potential health impacts when present in food items. Understanding these aspects is crucial for assessing the safety and regulatory compliance of food products containing similar compounds (Pundir et al., 2019).
Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants (SPAs), like N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide, are utilized in various commercial and industrial products for their antioxidant properties. Research on SPAs focuses on their environmental occurrence, human exposure, and potential health impacts. Understanding the toxicity and environmental behavior of such compounds is essential for evaluating their safety and developing safer alternatives (Liu & Mabury, 2020).
特性
製品名 |
N-[3-[2,6-Dibromo-4-(2-aminoethyl)phenoxy]propyl]oxamide |
|---|---|
分子式 |
C13H17Br2N3O3 |
分子量 |
423.1 g/mol |
IUPAC名 |
N'-[3-[4-(2-aminoethyl)-2,6-dibromophenoxy]propyl]oxamide |
InChI |
InChI=1S/C13H17Br2N3O3/c14-9-6-8(2-3-16)7-10(15)11(9)21-5-1-4-18-13(20)12(17)19/h6-7H,1-5,16H2,(H2,17,19)(H,18,20) |
InChIキー |
NMOWVTVURUKLSV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)OCCCNC(=O)C(=O)N)Br)CCN |
同義語 |
moloka'iakitamide molokaiakitamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



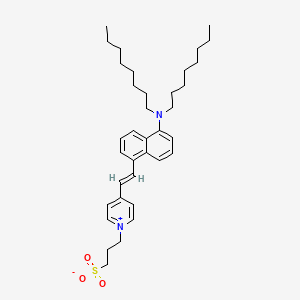


![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)
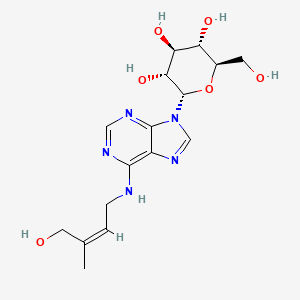
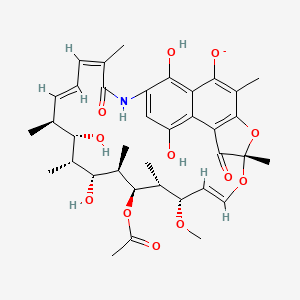

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)
![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)

